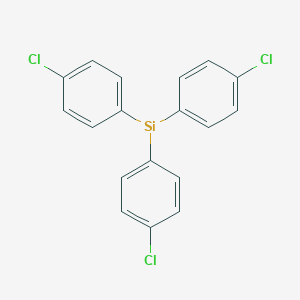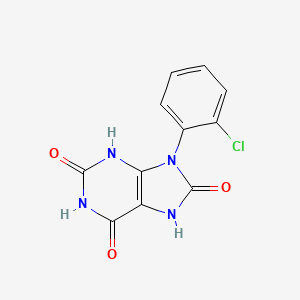![molecular formula C11H15NO4 B14738214 2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione CAS No. 2158-90-9](/img/structure/B14738214.png)
2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with different molecular targets and pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2-hydroxyethylamine with a suitable precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: 2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the compound, such as hydroxyl and amino groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione is widely used in scientific research due to its versatility and effectiveness In chemistry, it serves as a reagent in various organic synthesis reactions In biology, it is used to study enzyme kinetics and protein interactionsIn industry, it is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. It also has the ability to modulate enzyme activity and protein function, making it a valuable tool in research .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione include 2,2-Bis(hydroxymethyl)-2,2’,2’'-nitrilotriethanol and Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane. These compounds share similar structural features and functional groups .
Uniqueness: What sets this compound apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and physical properties. This uniqueness makes it particularly useful in specialized applications where other compounds may not be as effective .
Propiedades
Número CAS |
2158-90-9 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H15NO4/c1-8-6-11(16)9(7-10(8)15)12(2-4-13)3-5-14/h6-7,13-14H,2-5H2,1H3 |
Clave InChI |
XKLGYFWCWKBTRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=CC1=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


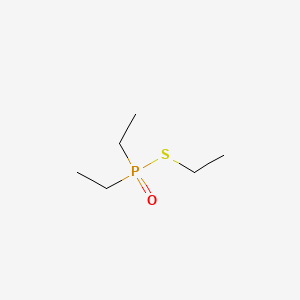
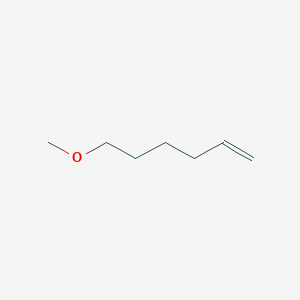
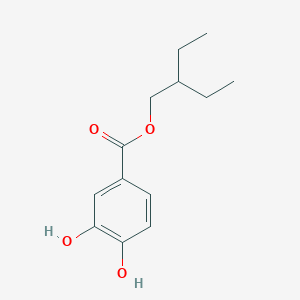
![N-[(Furan-2-YL)methyl]-3-methyl-2H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B14738151.png)
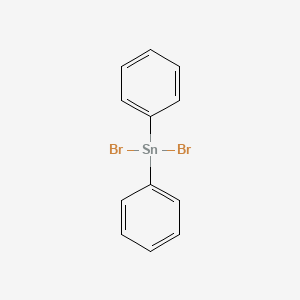
![1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane](/img/structure/B14738176.png)
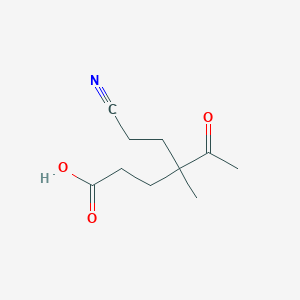
![1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B14738181.png)

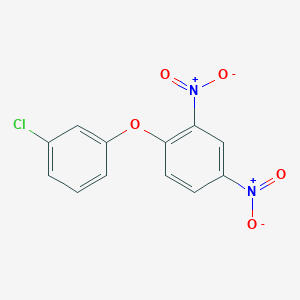
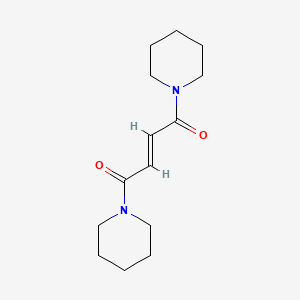
![5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)butyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14738209.png)
